1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride
Description
1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride is a structurally complex compound featuring:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability .
- Piperazine ring: Substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, contributing to receptor binding affinity via electron-withdrawing effects .
- Propan-2-ol linker: Bridges the adamantyloxy and piperazinyl groups, providing conformational flexibility.
- Hydrochloride salt: Enhances aqueous solubility for pharmacological applications .
The compound’s molecular formula is C₂₉H₃₆F₃N₃O₂·HCl, with a molecular weight of 574.07 g/mol (estimated). Its stereochemistry includes a racemic mixture at the propan-2-ol chiral center .
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3N2O2.ClH/c25-24(26,27)20-2-1-3-21(11-20)29-6-4-28(5-7-29)15-22(30)16-31-23-12-17-8-18(13-23)10-19(9-17)14-23;/h1-3,11,17-19,22,30H,4-10,12-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOJGZMGOTFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride typically involves multiple steps:
Formation of Adamantan-1-yloxy Intermediate: The adamantan-1-yloxy group is synthesized through the reaction of adamantane with a suitable halogenating agent, followed by nucleophilic substitution with an alcohol.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the adamantan-1-yloxy intermediate with the piperazine derivative in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials.
Biological Studies: Researchers study its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Adamantane Modifications
- All analogs retain the adamantane moiety for rigidity and lipid bilayer penetration. The target compound uses an adamantyloxy group (ether linkage), whereas others employ direct C–C bonds (e.g., ) or phenoxy bridges () .
Piperazine Substituents
- The 3-(trifluoromethyl)phenyl group in the target compound confers higher lipophilicity (logP ~6.4) compared to 4-fluorophenyl (logP 6.44) or methylpiperazine (logP 6.44) analogs. This enhances CNS penetration but may reduce aqueous solubility .
- 4-Ethylpiperazine derivatives () show reduced steric hindrance, favoring receptor binding but increasing metabolic degradation .
Linker Variations
Pharmacological and Physicochemical Profiles
Solubility
Crystallographic Stability
- Compounds with triazole-thione cores () form stable 3D architectures via C–H···S and π–π interactions, whereas the target compound’s propan-2-ol linker may reduce crystalline order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
